

experimental setup for reactions with (R)-5-Oxotetrahydrofuran-2-carboxylic acid

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Compound of Interest

Compound Name: (R)-5-Oxotetrahydrofuran-2-carboxylic acid

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An Application Guide for the Synthetic Use of **(R)-5-Oxotetrahydrofuran-2-carboxylic Acid**

Abstract

(R)-5-Oxotetrahydrofuran-2-carboxylic acid, a versatile chiral building block, holds significant potential in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the experimental setups for key reactions involving this compound. It moves beyond simple procedural lists to offer insights into the causality of experimental choices, ensuring robust and reproducible outcomes. Protocols for esterification, amidation, and nucleophilic ring-opening are detailed, supported by mechanistic diagrams and practical, field-proven advice.

Introduction and Molecular Overview

(R)-5-Oxotetrahydrofuran-2-carboxylic acid, also known as (R)-(-)- γ -Carboxy- γ -butyrolactone, is a bifunctional organic molecule. It features a γ -lactone ring, a common motif in natural products, and a carboxylic acid group, providing two distinct and chemically addressable handles for synthetic transformations. Its defined stereochemistry at the C2 position makes it an invaluable starting material for the enantioselective synthesis of target molecules.^[1] The strategic importance of this molecule lies in its ability to introduce both chirality and a lactone core, which can be retained or further modified. This guide will detail the fundamental reactivity and provide robust protocols for its derivatization.

Physicochemical Properties & Safe Handling Protocols

Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.

Physical and Chemical Data

The key properties of **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** are summarized below for quick reference.

Property	Value	Source
CAS Number	53558-93-3	TCI
Molecular Formula	C ₅ H ₆ O ₄	PubChem[2]
Molecular Weight	130.10 g/mol	PubChem[2]
Appearance	White to light yellow crystalline powder	ChemicalBook[3], TCI
Melting Point	70.0 to 74.0 °C	TCI
Boiling Point	150-155 °C at 0.2 mmHg	ChemicalBook[1][4]
Solubility	Soluble in acetone, methanol	ChemicalBook[1][4]

Safety, Handling, and Storage

As a dicarboxylic acid derivative and lactone, **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** requires careful handling to mitigate risks.

- **Primary Hazards:** The compound is classified as an irritant. It may cause skin and serious eye irritation. It can be harmful if swallowed.[2]
- **Personal Protective Equipment (PPE):**
 - **Eye Protection:** Always wear chemical safety goggles or a face shield.

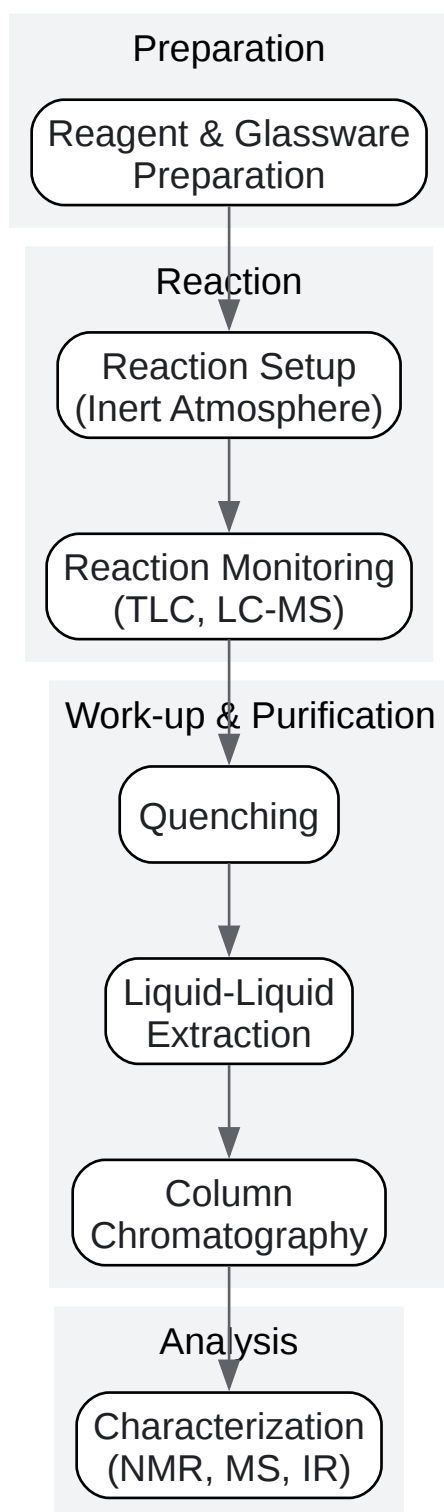
- Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and replaced if damaged.[5]
- Body Protection: A standard laboratory coat is required. For larger quantities, consider an impervious apron.
- Handling Procedures:
 - Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5]
 - Avoid all personal contact. Do not allow the material to come into contact with skin or clothing.[6]
 - Use non-sparking tools and prevent electrostatic discharge.[5]
- Storage:
 - Store in a tightly sealed, original container in a cool, dry place.
 - For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended.[1][4]
- First Aid Measures:
 - In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.[5]
 - In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing.[5]
 - If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.[5]
 - If swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[5]

Core Reaction Protocols and Experimental Design

This section details the experimental setup for three fundamental transformations of **(R)-5-Oxotetrahydrofuran-2-carboxylic acid**. Each protocol is designed to be a self-validating system, with explanations for key steps.

Diagram: General Experimental Workflow

The logical flow for any synthetic transformation involving the title compound follows a standard path from reaction to characterization.



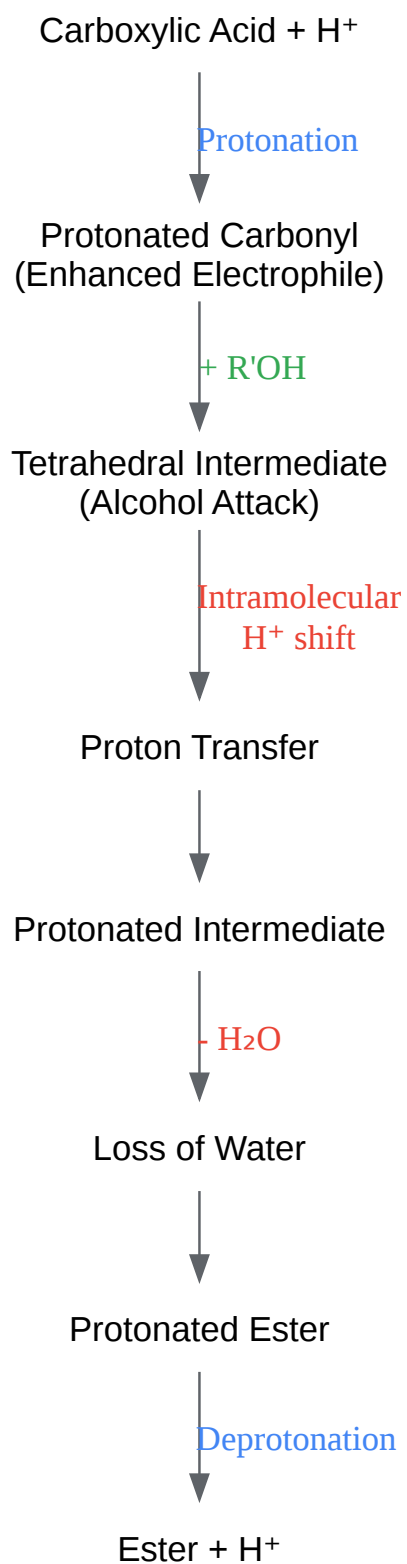
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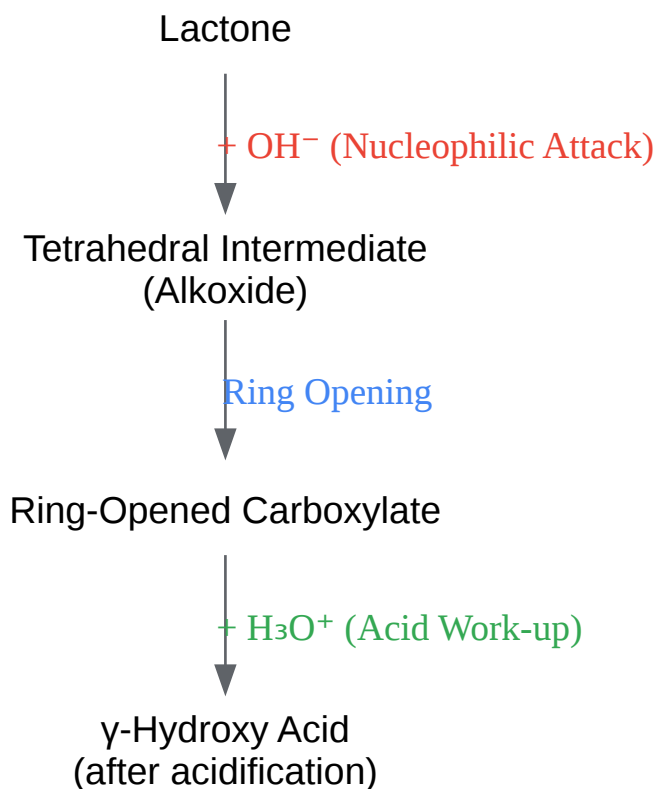
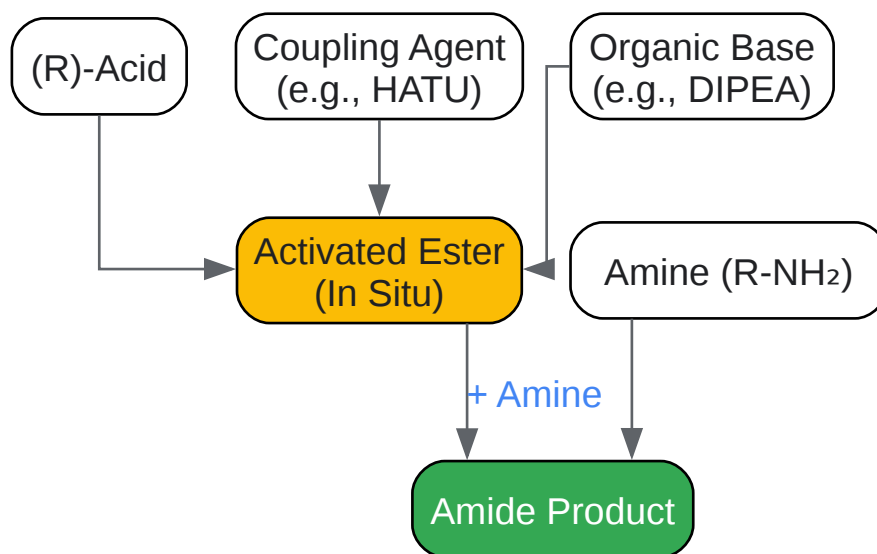
Caption: General workflow for synthetic reactions.

Protocol 1: Acid-Catalyzed Esterification (Fischer Esterification)

This reaction targets the carboxylic acid moiety, converting it into an ester while preserving the lactone ring. It is a classic, cost-effective method, particularly for simple alkyl esters.^[7]

Causality: The reaction is an equilibrium process.^[7] To drive it towards the product, a large excess of the alcohol is used as the solvent, and a strong acid catalyst is employed to protonate the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic. Water, a byproduct, must be managed to prevent the reverse hydrolysis reaction.





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